molecular formula C11H13FN2O3 B1338939 4-(3-Fluoro-4-nitrobenzyl)morpholine CAS No. 552883-91-7

4-(3-Fluoro-4-nitrobenzyl)morpholine

Cat. No.: B1338939
CAS No.: 552883-91-7
M. Wt: 240.23 g/mol
InChI Key: ACIOGCCQBJMRIE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3. It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with a fluoro and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated to promote the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-nitrobenzyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride or catalytic hydrogenation.

    Oxidation: Although less common, the morpholine ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions:

    Reduction: Iron powder and ammonium chloride in ethanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Reduction: 4-(3-Fluoro-4-aminobenzyl)morpholine.

    Substitution: Various substituted benzylmorpholines depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

4-(3-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity .

Comparison with Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 3-Fluoro-4-morpholinoaniline
  • 4-(3-Fluoro-4-aminobenzyl)morpholine

Comparison: 4-(3-Fluoro-4-nitrobenzyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the benzyl ring, which can significantly affect its reactivity and interaction with biological targets. Compared to 4-(2-Fluoro-4-nitrophenyl)morpholine, the position of the fluoro group can lead to different electronic effects and steric interactions. Similarly, 3-Fluoro-4-morpholinoaniline lacks the benzyl group, which can alter its overall properties and applications .

Properties

IUPAC Name

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOGCCQBJMRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460943
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552883-91-7
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of N-bromosuccinimide (167 g), 3-fluoro-4-nitrotoluene (135 g), 2,2′-azoisobutyronitrile (17.1 g) and 1,2-dichloroethane (1120 g) is stirred at 60° C. for 2 hours and then at 80° C. for 30 min. The reaction mixture is cooled to 23° C. and water (300 ml) is added. The phases are separated and the aqueous is washed with methylene chloride (300 ml). The combined organics are concentrated. Methanol (400 ml) is added and the mixture is cooled to −5° C. Morpholine (218 g) is added slowly while maintaining −5 to 14° C. While maintaining 6 to 14° C., 37% hydrochloric acid (113 ml) is added to adjust the observed pH from 8 to 6. Water (650 ml) and toluene (650 ml) are added and the mixture is warmed to 25° C. The phases are separated and the aqueous is washed with toluene (2×600 ml). To the combined organics is added water (400 ml) followed by 37% hydrochloric acid (53 g). The phases are separated and the organic is washed with water (500 ml). At room temperature, the pH of the combined aqueous is slowly adjusted to pH of 9 with 50% aqueous sodium hydroxide to yield a yellow slurry. The precipitate is collected by filtration, washed with water (200 ml) and is dried in a nitrogen stream to afford a yellow solid (104 g). Physical characteristics: 1H NMR (400 MHz, CDCl3) δ2.47, 3.56, 3.73, 7.27, 7.35, 8.02; 13C NMR (100 MHz, CDCl3) δ53.55, 61.99, 66.83, 118.08, 124.33, 126.01, 148.10, 155.64; MS (EI) m/z 240; Anal. Found: C, 54.84; H, 5.47; N, 11.62.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
1120 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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